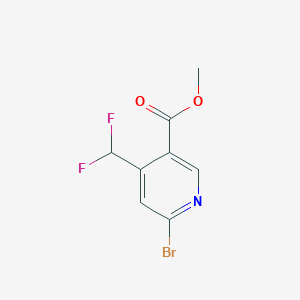
Methyl 6-bromo-4-(difluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6BrF2NO2 It is a derivative of nicotinic acid and contains bromine and difluoromethyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-(difluoromethyl)nicotinate typically involves the bromination of a nicotinic acid derivative followed by esterification. One common method involves the reaction of 6-bromo-4-(difluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . The reaction conditions usually require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-azido-4-(difluoromethyl)nicotinate or 6-thio-4-(difluoromethyl)nicotinate can be formed.
Oxidation Products: Oxidation can yield 6-bromo-4-(difluoromethyl)nicotinic acid.
Reduction Products: Reduction can produce 6-bromo-4-(difluoromethyl)pyridine.
Applications De Recherche Scientifique
Methyl 6-bromo-4-(difluoromethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Researchers use it to study the effects of bromine and difluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Methyl 6-bromo-2-methoxynicotinate: Contains a methoxy group at the 2-position instead of a difluoromethyl group.
2-Bromo-4-methyl-6-nitrophenol: Contains a nitro group and a methyl group instead of a difluoromethyl group.
Uniqueness
Methyl 6-bromo-4-(difluoromethyl)nicotinate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Propriétés
Formule moléculaire |
C8H6BrF2NO2 |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
methyl 6-bromo-4-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-3-12-6(9)2-4(5)7(10)11/h2-3,7H,1H3 |
Clé InChI |
IFEXDFRXCVQTGR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















